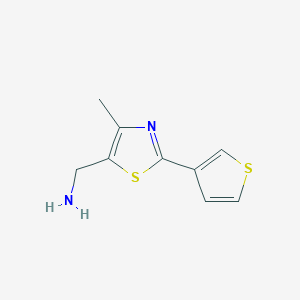

![molecular formula C7H12N2S B1467538 2-(5-メチル-1,3-チアゾール-2-イル)エチル]メチルアミン CAS No. 1248326-25-1](/img/structure/B1467538.png)

2-(5-メチル-1,3-チアゾール-2-イル)エチル]メチルアミン

概要

説明

Thiazoles are a class of organic compounds that have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Synthesis Analysis

Thiazole derivatives can be synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

Thiazole derivatives have shown a wide range of bioactivities, including antibacterial, anticancer, antifungal, anti-inflammatory, and anthelmintic activities . They can be synthesized via a modified Mannich reaction of benzaldehyde, ammonia, and naphthalen-2-ols .

Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

科学的研究の応用

農薬用途

チアゾールおよびその誘導体は、農薬分野で幅広い用途を持っています . これらは、さまざまな農薬や除草剤の合成に使用され、作物を害虫や病気から保護するのに役立っています。

工業用途

工業分野では、チアゾール誘導体は、感光剤の製造に使用されています . これらの化合物は、写真フィルムの感度を高め、画像の品質を向上させます。

医薬品用途

チアゾールは、重要な医薬品および生物活性を持っています。 これらは、抗菌剤(スルファゾール)、抗レトロウイルス剤(リトナビル)、抗真菌剤(アバフンギン)、抗癌剤(チアゾフリン)、抗糖尿病剤、抗炎症剤、抗アルツハイマー剤、降圧剤、抗酸化剤、および肝保護薬など、多くの強力な生物活性化合物に見られます .

天然物の合成

チアゾール部分を有する化合物は、ビタミンBやペニシリンなどのさまざまな天然産物の重要な構造的特徴です . これらの化合物は、これらの必須化合物の合成に重要な役割を果たしています。

抗真菌活性

一部のチアゾール誘導体は、有望な抗真菌活性を示しています。 たとえば、一連の5-(2-置換-1,3-チアゾール-5-イル)-2-アルコキシベンズアミドおよび5-(2-N-(置換アリール)-1,3-チアゾール-5-イル)-2-アルコキシベンズアミドが合成され、その抗真菌活性がスクリーニングされました .

光増感剤および染料

チアゾール誘導体は、光増感剤および染料の分野で使用されています . これらは、繊維やその他の材料の色付けに貢献し、光吸収能力を高めることで太陽電池の効率を高めます。

触媒

チアゾール系化合物は、さまざまな化学反応の触媒としても使用されています . これらは反応速度を加速させ、製造プロセスをより効率的にします。

抗腫瘍および細胞毒性活性

チアゾール誘導体は、癌の治療に潜在的な可能性を示しています。 これらは、抗腫瘍および細胞毒性活性を示し、新しい抗癌剤の開発のための有望な候補となっています .

作用機序

Target of Action

Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine is a derivative of thiazole, a heterocyclic compound. Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors in the body . .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function .

Biochemical Pathways

Thiazole derivatives can influence various biochemical pathways. They may activate or inhibit enzymes, stimulate or block receptors, and have other effects on the body’s physiological systems

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Safety and Hazards

将来の方向性

Thiazole derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

生化学分析

Biochemical Properties

Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids and nucleotides . The nature of these interactions often involves the binding of Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities .

Cellular Effects

The effects of Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine can alter cellular metabolism by impacting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as proteins and nucleic acids . This binding can lead to changes in the conformation and activity of these biomolecules, resulting in altered cellular functions . Additionally, Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine can inhibit or activate enzymes by interacting with their active sites, thereby modulating their catalytic activities .

特性

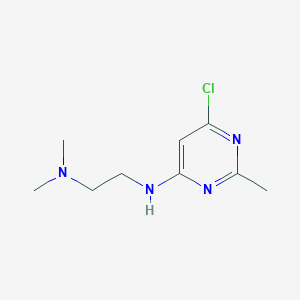

IUPAC Name |

N-methyl-2-(5-methyl-1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-6-5-9-7(10-6)3-4-8-2/h5,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBYVCQMSSUWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

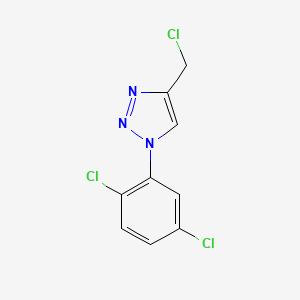

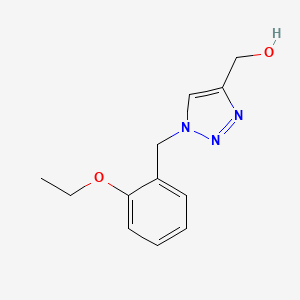

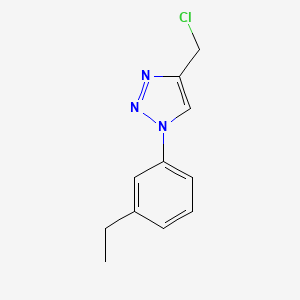

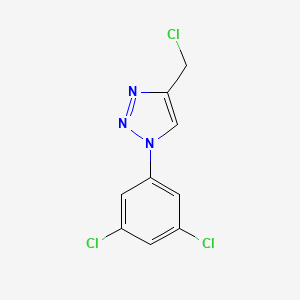

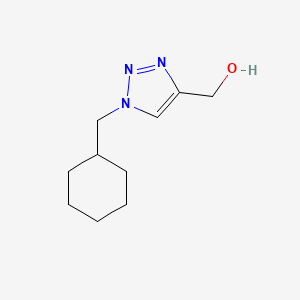

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(pyrimidin-2-ylmethyl)amino]acetate](/img/structure/B1467455.png)

![[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467459.png)

![{1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467471.png)

![[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467473.png)

![{1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467474.png)

![1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B1467475.png)

![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467476.png)